4-Fluorobenzene-1,3-dicarboxylic acid

Catalog No.
S751456
CAS No.
327-95-7
M.F
C8H5FO4
M. Wt
184.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzene-1,3-dicarboxylic acid

CAS Number

327-95-7

Product Name

4-Fluorobenzene-1,3-dicarboxylic acid

IUPAC Name

4-fluorobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H5FO4

Molecular Weight

184.12 g/mol

InChI

InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

OPWLKVOLSUNGEI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)F

Water Defluoridation

Electrocatalysts for Oxygen Reduction Reaction

Friedel-Crafts Acylation

Thermal Behavior of Dicarboxylic Acids

Atmospheric Chemistry

Synthesis of Cyclic Imides

4-Fluorobenzene-1,3-dicarboxylic acid features a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions and a fluorine atom at the para position (4-position). This compound is classified as an aromatic dicarboxylic acid and is recognized for its role as an intermediate in the production of other chemicals, particularly isophthalic acid .

The reactivity of 4-fluorobenzene-1,3-dicarboxylic acid primarily involves nucleophilic substitution reactions due to the presence of the fluorine atom. The fluorine can be replaced by various nucleophiles, such as amines, leading to the formation of substituted aryl amines. This characteristic makes it a valuable intermediate in organic synthesis .

Synthesis of 4-fluorobenzene-1,3-dicarboxylic acid typically involves several steps:

  • Fluorination: Starting with benzene-1,3-dicarboxylic acid or similar substrates, fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Carboxylation: The introduction of carboxyl groups can be performed through carbonylation reactions.
  • Purification: The final product is often purified through recrystallization or chromatography to obtain high purity levels .

4-Fluorobenzene-1,3-dicarboxylic acid has several applications:

  • Intermediate in Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are utilized in polymer chemistry and materials science for producing specialty polymers.
  • Research: It is used in chemical research for studying reaction mechanisms involving aromatic compounds .

Several compounds share structural similarities with 4-fluorobenzene-1,3-dicarboxylic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-Sulfobenzene-1,3-dicarboxylic AcidC8H6O7SContains a sulfonic group; used in dye chemistry.
3-Fluorobenzene-1,2-dicarboxylic AcidC8H5FO4Similar structure but different substitution pattern; potential use in pharmaceuticals.
4-(4-Fluorobenzoyl)benzene-1,3-dicarboxylic AcidC15H9FO5A larger molecule with additional functional groups; used in advanced material synthesis.

Uniqueness

The uniqueness of 4-fluorobenzene-1,3-dicarboxylic acid lies in its specific substitution pattern and the presence of both carboxylic acid and fluorine functionalities. This combination provides distinct reactivity profiles that are advantageous in synthetic organic chemistry compared to its analogs.

Early Synthesis and Development

The synthesis of 4-fluorobenzene-1,3-dicarboxylic acid emerged from efforts to functionalize aromatic systems with fluorine. Early methods involved fluorination of isophthalic acid derivatives, though yields were often low due to competing side reactions. A pivotal approach described in literature includes multi-step syntheses starting from durene (1,2,4,5-tetramethylbenzene), which underwent sequential nitration, reduction, and fluorination to yield difluoropyromellitic acid intermediates. Modern electrophilic fluorination techniques, such as reactions with $$ N $$-fluorobenzenesulfonimide (NFSI), have improved efficiency and selectivity.

Modern Synthetic Routes

Contemporary synthesis leverages direct fluorination of isophthalic acid or its precursors. Key methods include:

  • Electrophilic Fluorination: Using fluorinating agents like NFSI or $$ N $$-fluoro-$$ o $$-

Molecular Geometry and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

The crystallographic analysis of 4-fluorobenzene-1,3-dicarboxylic acid has been primarily inferred from related fluorinated isophthalic acid derivatives, particularly the extensively studied 5-fluoroisophthalic acid isomer [1] [2]. Single-crystal X-ray diffraction studies of fluorinated isophthalic acid derivatives reveal characteristic structural features that are expected to be present in the 4-fluoro isomer [3] [4].

The molecular structure of 4-fluorobenzene-1,3-dicarboxylic acid exhibits a benzene ring with two carboxylic acid groups positioned at the 1,3-positions and a fluorine atom at the 4-position [5] [6]. The compound crystallizes with the molecular formula C₈H₅FO₄ and a molecular weight of 184.12 grams per mole [5] [7]. Based on crystallographic data from the 5-fluoroisophthalic acid analog, the compound is expected to adopt a monoclinic crystal system with similar unit cell parameters [1] [2].

The crystallographic analysis of the related 5-fluoroisophthalic acid reveals a complete molecule generated by crystallographic twofold symmetry, with specific carbon atoms and the fluorine atom lying on the symmetry axis [1] [2]. This structural arrangement results in a nearly planar molecular geometry with minimal deviation from planarity [2] [8]. The crystal packing is dominated by intermolecular hydrogen bonding networks formed between carboxylic acid groups of adjacent molecules [1] [2].

Table 1: Crystallographic and Physical Properties of 4-Fluorobenzene-1,3-dicarboxylic acid

PropertyValueReference
Molecular FormulaC₈H₅FO₄ [5]
Molecular Weight (g/mol)184.12 [5]
CAS Number327-95-7 [5]
Crystal SystemMonoclinic (inferred from 5-fluoro isomer) [1] [2]
Space GroupP21/m (inferred from 5-fluoro isomer) [1] [2]
Topological Polar Surface Area74.6 [9]
Calculated LogP1.22 [9]
Hydrogen Bond Acceptors2 [9]
Hydrogen Bond Donors2 [9]
Rotatable Bonds2 [9]

Impact of Fluorine Substituent on Aromatic Ring Planarity

The incorporation of fluorine substituents into aromatic systems has profound effects on molecular geometry and electronic structure [10] [11] [12]. Research on fluorinated polycyclic aromatic hydrocarbons demonstrates that fluorine substitution does not significantly compromise the planarity of π-conjugated systems due to the low steric demand of fluorine atoms [11]. This principle extends to 4-fluorobenzene-1,3-dicarboxylic acid, where the fluorine substituent at the para position relative to one carboxylic acid group maintains the overall aromatic planarity [6].

The fluorine atom contributes additional π-orbitals that conjugate with the aromatic ring system [10] [13]. Each fluorine substitution creates new π-bonding and antibonding orbitals that are lower in energy than the original aromatic orbitals [10] [13]. This electronic effect, termed "fluoromaticity," can enhance ring stability and reduce bond lengths within the aromatic system [10]. The molecular orbital contributions from fluorine atoms constitute approximately 2-5% of the frontier orbitals in fluorinated aromatic compounds [12].

Computational studies on fluorinated aromatic systems reveal that the presence of fluorine atoms alters the electron density distribution, pulling electron density from the aromatic rings to the periphery of the molecule [12]. This redistribution affects the electrostatic potential mapping, with fluorinated benzene rings showing positive electrostatic potentials compared to negative potentials in non-fluorinated analogs [12]. The carboxyl group twist angle in fluorinated isophthalic acids typically ranges from 2.01° to 3°, indicating minimal deviation from planarity [1] [2].

Thermal Stability and Phase Behavior

Melting Point and Decomposition Pathways

The positional isomers of fluorinated isophthalic acid exhibit distinct structural and physicochemical properties despite sharing the same molecular formula C₈H₅FO₄ [1] [2]. The 5-fluoroisophthalic acid isomer has been most extensively characterized through single-crystal X-ray diffraction studies, providing a structural reference for comparison with the 2-fluoro and 4-fluoro isomers [1] [2].

The 5-fluoroisophthalic acid crystallizes in the monoclinic space group P21/m with unit cell parameters a = 3.7736(8) Å, b = 16.292(4) Å, c = 6.2753(14) Å, and β = 91.871(5)° [1] [2]. The molecule exhibits crystallographic twofold symmetry with two carbon atoms and the fluorine atom positioned on the symmetry axis [1] [2]. The carboxyl groups demonstrate minimal deviation from the benzene ring plane, with a dihedral angle of 2.01(1)° [1] [2].

The crystal packing of 5-fluoroisophthalic acid is characterized by intermolecular O-H⋯O hydrogen bonds between carboxylic acid groups, forming hydrogen-bonded ribbons along the crystallographic b-axis [1] [2]. Additionally, C-H⋯F interactions connect these ribbons into a two-dimensional supramolecular array [1] [2]. The fluorine atom participates in weak intermolecular interactions with hydrogen atoms from adjacent molecules, with C-H⋯F distances of approximately 2.42 Å .

The 4-fluoroisophthalic acid isomer, while structurally similar, is expected to exhibit different intermolecular packing arrangements due to the altered position of the fluorine substituent [6]. The para positioning of fluorine relative to one carboxylic acid group may influence the directionality of intermolecular interactions and crystal packing efficiency [10] [12].

Table 3: Comparative Structural Analysis of Fluorinated Isophthalic Acid Isomers

Property2-Fluoroisophthalic acid4-Fluoroisophthalic acid5-Fluoroisophthalic acid
CAS NumberNot established327-95-71583-66-0
Crystal SystemNot reportedInferred monoclinicMonoclinic
Space GroupNot reportedInferred P21/mP21/m
Melting Point (°C)Not reportedNot directly reported248-250
Carboxyl Twist AngleNot reportedExpected <3°2.01°
pKa₁ (approximate)~3.0-3.5~2.9~2.9
pKa₂ (approximate)~4.5-5.0~5.0~5.0
C-H⋯F InteractionsPresentPresentPresent (2.42 Å)

The electronic effects of fluorine substitution vary depending on the position relative to the carboxylic acid groups [10] [19]. The 4-fluoro isomer experiences different electronic perturbations compared to the 2-fluoro and 5-fluoro analogs due to the unique resonance and inductive effects of the para-positioned fluorine [10] [12]. Theoretical calculations on fluorinated polycyclic aromatic hydrocarbons demonstrate that fluorine substitution generally weakens the aromatic character of the ring system, with the degree of effect varying based on substitution pattern [19].

Direct Fluorination Strategies

Direct fluorination strategies represent fundamental approaches for introducing fluorine atoms into aromatic compounds to synthesize 4-fluorobenzene-1,3-dicarboxylic acid. These methodologies encompass various mechanistic pathways that enable the selective incorporation of fluorine substituents into benzene rings containing carboxylic acid functional groups.

Electrophilic Fluorination Mechanisms

Electrophilic fluorination involves the transfer of fluorine from electrophilic fluorinating agents to nucleophilic aromatic substrates [1] [2]. The mechanism typically proceeds through either a direct substitution process or a single-electron transfer pathway, depending on the specific fluorinating reagent and reaction conditions employed [2]. N-fluorobenzenesulfonimide (NFSI) serves as a prominent mild electrophilic fluorinating agent, demonstrating excellent selectivity for aromatic compounds with electron-rich positions [3] [4]. The reaction proceeds under mild conditions, typically at room temperature to 80°C, making it suitable for substrates containing sensitive functional groups such as carboxylic acids [3].

Selectfluor, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), represents another highly reactive and versatile electrophilic fluorinating agent [3] [5]. This reagent demonstrates exceptional capability for fluorinating various substrates including alkenes, arenes, and enolates under mild conditions in polar solvents [3]. The high reactivity of Selectfluor enables efficient fluorination reactions while maintaining good selectivity profiles [5].

Direct Fluorination with Elemental Fluorine

Direct fluorination using elemental fluorine (F2) provides a powerful method for introducing fluorine atoms into organic compounds, though it requires careful control of reaction conditions due to the high reactivity of fluorine gas [6] [7]. The "PERFECT" direct fluorination method represents a significant advancement in liquid-phase direct fluorination technology, enabling controlled fluorination under milder conditions than traditional approaches [7]. This methodology has found industrial applications in the synthesis of various fluorinated compounds, including aromatic acids [7].

The aerosol direct fluorination process offers an exceptionally clean method for synthesizing perfluorinated organic molecules through direct fluorination [8]. This approach minimizes side reactions and provides better control over the fluorination process compared to conventional gas-phase methods [8].

Photosensitized Fluorination Approaches

Photosensitized direct C-H fluorination has emerged as a recent strategy for activating C-H bonds under mild conditions [1] [9]. This approach utilizes small-molecule photosensitizers to enable reactions that proceed under visible light irradiation at room temperature [1]. The photosensitized method offers several advantages including user-friendly operation, cost-effectiveness, and enhanced scalability compared to traditional photoredox-catalyzed methods [1].

The mechanistic understanding of photosensitized fluorination involves energy transfer processes that activate both the substrate and the fluorinating agent [1]. This dual activation enables selective C-H bond functionalization while maintaining compatibility with various functional groups, including carboxylic acids [1].

Hydrogen Fluoride-Mediated Electrophilic Fluorination

The development of electrophilic fluorination methods using hydrogen fluoride (HF) as a fluorine source represents an innovative approach to fluorination chemistry [10]. This methodology involves the in situ generation of electrophilic fluorinating species from HF and hypervalent iodine compounds [10]. The reaction of iodosylbenzene with HF produces highly reactive fluorinating intermediates that can effectively fluorinate 1,3-dicarbonyl compounds with excellent yields ranging from 70-98% [10].

The HF-mediated approach offers significant advantages in terms of cost-effectiveness and operational simplicity compared to traditional N-F reagents [10]. This methodology is particularly suitable for large-scale synthesis applications where the use of expensive fluorinating reagents becomes economically prohibitive [10].

Halogen Exchange Reactions

Halogen exchange reactions, specifically the Halex reaction, provide an efficient route for preparing fluorinated aromatic compounds from their chlorinated or brominated precursors [11] [12]. This methodology involves the nucleophilic substitution of halogen atoms with fluoride ions, typically using alkali fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) [11]. The reaction is conducted at elevated temperatures (160-220°C) in polar aprotic solvents to facilitate the nucleophilic substitution process [11].

The Halex reaction demonstrates particular utility for synthesizing multiply fluorinated aromatic compounds in a single reaction step [11]. This approach offers advantages in terms of operational simplicity and reduced procedural complexity compared to multi-step fluorination sequences [11].

Carboxylation and Functional Group Interconversion

Carboxylation reactions represent essential methodologies for introducing carboxylic acid functional groups into fluorinated aromatic compounds, enabling the synthesis of 4-fluorobenzene-1,3-dicarboxylic acid through various mechanistic pathways.

Transition Metal-Catalyzed Carboxylation

Palladium-catalyzed C-H carboxylation has emerged as a powerful methodology for directly converting aromatic C-H bonds into carboxylic acid functional groups using carbon dioxide [13] [14] [15]. The development of computationally designed Pd(II) complexes with dcype (1,2-bis(dicyclohexylphosphino)ethane) ligands has enabled unprecedented synthetic routes to aromatic carboxylic acids from readily available starting materials [14]. These catalytic systems achieve turnover numbers up to 10² and demonstrate high regioselectivity for the carboxylation process [14].

The catalytic cycle involves the initial C-H bond activation by the Pd(II) complex, followed by CO2 insertion and subsequent reductive elimination to form the carboxylic acid product [14]. The reaction operates under relatively mild conditions (80-150°C) in polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene [14]. The use of bases is necessary for thermodynamic stabilization of the reaction intermediates [14].

Rhodium-catalyzed carboxylation represents another significant advancement in direct C-H carboxylation methodology [16] [15]. Rh(I) complexes with phosphine ligands demonstrate excellent activity for carboxylating simple aromatic compounds including benzene and toluene [16]. The mechanistic studies reveal that 14-electron complexes participate in both the C-H bond activation step and the carboxylation step [16]. The reaction proceeds through a carefully controlled mechanism where the concentration of CO2 in the liquid phase affects the selectivity between desired C-H activation and undesired direct carboxylation of the metal center [16].

Classical Carboxylation Methodologies

The Kolbe-Schmitt reaction remains one of the most important classical methods for carboxylating aromatic compounds [17] [18]. This reaction involves the treatment of phenolate salts with carbon dioxide under high pressure (100 atm) and elevated temperature (390 K) to produce aromatic carboxylic acids [17]. The reaction mechanism involves the nucleophilic attack of the phenolate anion on carbon dioxide, followed by rearrangement to form the carboxylic acid product [17].

Grignard reagent carboxylation provides another classical approach for introducing carboxylic acid functional groups [17] [19]. This methodology involves the reaction of organomagnesium compounds with carbon dioxide to form carboxylic acids [17]. The reaction typically proceeds at low temperatures (-78°C) to room temperature in ethereal solvents such as diethyl ether or tetrahydrofuran [17]. The yields are generally high (70-95%) and the methodology is compatible with various functional groups [17].

Organolithium carboxylation follows similar mechanistic principles to Grignard carboxylation but utilizes organolithium reagents instead of organomagnesium compounds [17] [19]. This approach offers similar yields and functional group compatibility while providing enhanced reactivity due to the increased nucleophilicity of organolithium reagents [17].

Photocatalytic Carboxylation

Visible-light-driven photocatalytic carboxylation represents a modern approach to synthesizing aromatic carboxylic acids using carbon dioxide [20] [21]. This methodology provides an environmentally benign and mild route for carboxylation under ambient conditions [20]. The photocatalytic process involves various mechanistic pathways including photoinduced electron transfer (PET) to generate reactive intermediates that can undergo carboxylation [20].

The photocatalytic approach demonstrates several advantages including operation at room temperature, use of visible light as the energy source, and compatibility with various functional groups [20]. The methodology has been successfully applied to synthesize diverse aromatic carboxylic acids with yields ranging from 40-70% [20].

Functional Group Interconversion Strategies

Functional group interconversion methodologies provide alternative approaches for synthesizing dicarboxylic acids from other functional groups [22] [23] [24]. These strategies involve the transformation of existing functional groups into carboxylic acids through various chemical reactions [22]. Indium-catalyzed reductive functional group interconversion has emerged as a particularly useful methodology for converting various functional groups to carboxylic acids [22].

The interconversion approach offers advantages in terms of substrate availability and reaction selectivity [22]. Various functional groups including esters, amides, and nitriles can be converted to carboxylic acids using appropriate reagents and conditions [22]. This methodology is particularly useful when direct carboxylation approaches are not feasible or when specific substitution patterns are required [22].

Electrochemical Carboxylation

Electrochemical carboxylation represents an emerging methodology for introducing carboxylic acid functional groups using electrochemical activation [18] [25]. This approach involves the electrochemical reduction of carbon dioxide to generate reactive CO2 radical anions that can undergo coupling reactions with organic substrates [18]. The electrochemical method offers advantages in terms of mild reaction conditions and potential for continuous processing [18].

The electrochemical approach can proceed through two distinct pathways depending on the relative reduction potentials of the organic substrate and carbon dioxide [18]. When the substrate has a more positive reduction potential than CO2, the substrate is preferentially reduced to generate nucleophilic intermediates that attack carbon dioxide [18]. Conversely, when CO2 has a more positive reduction potential, it is reduced to form CO2 radical anions that react with the organic substrate [18].

Coordination-Driven Synthesis

Solvothermal and Mechanochemical Approaches

Solvothermal and mechanochemical methodologies represent advanced synthetic approaches that utilize coordination-driven processes to synthesize 4-fluorobenzene-1,3-dicarboxylic acid and its derivatives through controlled reaction environments and mechanical energy activation.

Solvothermal Synthesis Methodologies

Solvothermal synthesis involves chemical reactions conducted in sealed vessels under autogenous pressure with solvents at elevated temperatures [26] [27] [28]. This methodology provides unique advantages for synthesizing coordination compounds and organic materials with controlled crystal structures and properties [28]. The solvothermal process addresses problems commonly encountered in traditional solution or diffusion methods, particularly in obtaining high-quality single crystals suitable for X-ray diffraction analysis [28].

The effectiveness of solvothermal synthesis depends on numerous reaction parameters including reactant composition, temperature and pressure conditions, concentration levels, reaction time, pH values, and solvent selection [28]. The crystallization under solvothermal conditions often represents a non-equilibrium process that can yield metastable products, making the cooling rate at the end of the reaction an important parameter for consideration [28].

Hydrothermal synthesis, utilizing water as the solvent, operates effectively at temperatures ranging from 80-200°C under autogenous pressure [26] [29]. This methodology demonstrates excellent capability for synthesizing coordination polymers with diverse structural motifs [26]. The reaction conditions can be optimized to control the dimensionality and topology of the resulting coordination compounds [26]. Studies have shown that temperature variations significantly impact the final product structure, with reactions at 140°C causing reduction of azo-bonds in co-linkers, demonstrating the sensitivity of solvothermal processes to reaction conditions [26].

Solvothermal synthesis with organic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile provides enhanced control over reaction environments [29] [27]. These solvents enable reactions at temperatures of 100-180°C while maintaining autogenous pressure conditions [27]. The use of organic solvents often results in excellent crystal quality with reaction times ranging from 6-48 hours [27].

Microwave-assisted solvothermal synthesis represents a modern advancement that significantly reduces reaction times while maintaining product quality [28]. This approach utilizes microwave heating to rapidly achieve reaction temperatures in the range of 120-160°C [28]. The microwave-assisted methodology can complete reactions in 0.5-4 hours compared to traditional heating methods that require 12-72 hours [28]. The rapid heating and uniform temperature distribution provided by microwave irradiation often results in improved product homogeneity and crystallinity [28].

High-pressure solvothermal synthesis employs supercritical fluids as reaction media under pressures of 50-200 atm and temperatures of 200-400°C [28]. This methodology enables access to reaction conditions that are not achievable under conventional solvothermal conditions [28]. The use of supercritical fluids provides unique solvent properties including enhanced mass transfer and reaction kinetics [28]. The high-pressure approach often yields products with excellent crystallinity and unique structural features [28].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis utilizes mechanical energy to induce chemical transformations through compression, shear, or friction forces [30] [31] [32]. This methodology offers significant advantages including solvent-free reaction conditions, enhanced reaction rates, and improved atom economy [30]. Mechanochemical methods provide environmentally benign alternatives to traditional solution-based synthetic approaches [30].

Ball milling represents the most widely used mechanochemical synthesis technique, employing planetary ball mills operating at rotation speeds of 200-800 rpm [30] [31]. The mechanical energy generated by the collision and grinding action of balls creates localized high temperatures (up to 10,000 K) and pressures that facilitate chemical reactions [31]. The reaction times typically range from 30 minutes to 8 hours depending on the specific transformation being performed [30].

The mechanochemical approach demonstrates particular utility for carbon-carbon bond formation reactions [30]. Aldol condensation reactions can be completed within 10 minutes under mechanochemical conditions with yields up to 98%, representing significant improvements over traditional solution-based methods [30]. The asymmetric aldol reaction using organocatalysts under mechanochemical conditions provides excellent stereoselectivity while maintaining high yields [30].

Liquid-assisted grinding (LAG) represents an advanced mechanochemical technique that incorporates small amounts of liquid additives to enhance reaction efficiency [30]. The addition of catalytic amounts of solvents improves the mixing of reactants and facilitates chemical transformations [30]. LAG typically operates at rotation speeds of 400-600 rpm with reaction times of 15 minutes to 4 hours [30]. This methodology often provides improved reproducibility and higher yields compared to neat grinding approaches [30].

Neat grinding, performed using mortar and pestle, represents the simplest mechanochemical approach [30]. While this method provides moderate yields (50-85%) and reproducibility, it offers advantages in terms of simplicity and accessibility [30]. The manual grinding approach is particularly suitable for small-scale synthesis and preliminary studies [30].

Robotic force-controlled grinding has emerged as a cutting-edge mechanochemical technique that applies precisely controlled and constant mechanical forces [33]. This approach significantly enhances reproducibility and enables detailed analysis of reaction pathways [33]. The robotic method provides higher reproducibility than conventional manual grinding and ball milling approaches [33]. The ability to manipulate grinding force and speed allows for fine-tuning of reaction rates and pathways [33].

Vibration milling operates at frequencies of 1000-3000 vibrations per minute and demonstrates good efficiency for various mechanochemical transformations [30]. This methodology provides reaction times of 30 minutes to 4 hours with yields ranging from 60-90% [30]. The vibration milling approach is particularly effective for reactions requiring intense mechanical activation [30].

Multi-component Mechanochemical Reactions

Multi-component mechanochemical reactions represent powerful tools for synthesizing complex molecular structures in single-step processes [30]. These reactions proceed through kinetically controlled pathways under mechanochemical conditions, contrasting with the thermodynamically controlled processes typical of solution-based multi-component reactions [30]. The mechanochemical approach often provides enhanced selectivity and reduced reaction times compared to traditional methods [30].

Mannich reactions, Paal-Knorr synthesis, Biginelli reactions, and Hantzsch reactions have all been successfully adapted to mechanochemical conditions [30]. These transformations typically provide excellent yields and improved reaction efficiency compared to solution-based approaches [30]. The mechanochemical methodology enables access to products that may be difficult to obtain through traditional synthetic routes [30].

Isocyanide-based multi-component reactions, including Ugi 4-component reactions, have been successfully performed under mechanochemical conditions [30]. These reactions utilize liquid-assisted grinding with methanol to achieve high yields (74%) in significantly reduced reaction times [30]. The mechanochemical approach provides advantages in terms of operational simplicity and environmental compatibility [30].

C-H Functionalization under Mechanochemical Conditions

Mechanochemical C-H functionalization represents an advanced application of mechanochemical synthesis for direct functionalization of aromatic compounds [30]. Rhodium(III)-catalyzed C-H bond functionalization has been successfully demonstrated under mechanochemical conditions, providing mild reaction conditions at room temperature in solvent-free medium [30]. This methodology requires minimal amounts of transition metal catalysts and utilizes molecular oxygen as the terminal oxidant [30].

The mechanochemical C-H functionalization approach offers significant advantages over traditional solution-based methods including reduced solvent usage, enhanced reaction rates, and improved atom economy [30]. The methodology has been extended to include iridium(III)-catalyzed ortho-selective C-H bond amidation reactions [30]. These transformations demonstrate the versatility of mechanochemical activation for complex organic transformations [30].

Role of Modulators in Crystal Engineering

Crystal engineering modulators play crucial roles in controlling the nucleation, growth, and final structure of crystalline materials, particularly in the synthesis of coordination compounds containing 4-fluorobenzene-1,3-dicarboxylic acid [34] [35] [36]. These modulators influence various aspects of crystal formation including morphology, size, phase purity, and physical properties [34].

Classification and Functions of Modulators

Modulators can be classified into several categories based on their primary functions in crystal engineering processes [34]. Coordination modulators compete with primary ligands for metal coordination sites, thereby influencing the final coordination geometry and network topology [34]. Structure-directing agents act as templates to guide the formation of specific structural motifs and control pore architectures [34]. pH modulators control the protonation state of ligands and influence their binding modes [34]. Competitive ligands modify the coordination environment and can lead to alternative structural arrangements [34].

Monocarboxylic acids, including acetic acid, formic acid, and benzoic acid, serve as effective crystal growth modulators [34]. These compounds control the crystal growth rate by competing with dicarboxylic acid ligands for metal coordination sites [34]. The concentration of monocarboxylic acid modulators typically ranges from 0.1 to 10 equivalents relative to the primary ligand [34]. The modulating effect results in smaller crystal sizes and modified morphologies, which can lead to enhanced surface areas and improved material properties [34].

Coordination modulators such as pyridine, imidazole, and other nitrogen-donor ligands demonstrate significant influence on coordination polymer structures [34]. These modulators compete with the primary dicarboxylic acid ligands and can lead to alternative coordination modes [34]. The concentration of coordination modulators typically ranges from 0.5 to 5 equivalents [34]. The presence of these modulators often results in altered electronic properties and modified structural dimensionality [34].

Structure-Directing Agents and Templates

Structure-directing agents including surfactants and templates function at concentrations of 0.01 to 0.5 equivalents to guide the formation of ordered porous structures [34]. These agents provide spatial constraints that influence the arrangement of building blocks during crystal formation [34]. The templating effect can lead to controlled pore sizes and enhanced structural ordering [34]. The removal of structure-directing agents after synthesis often results in materials with well-defined porosity and specific surface areas [34].

Ionic liquids and deep eutectic solvents serve as both reaction media and structure-directing agents in template-directed solvothermal synthesis [34]. These solvents provide unique properties including low vapor pressure, high thermal stability, and tunable physicochemical properties [34]. The use of ionic liquids as structure-directing agents often results in materials with unique structural features and enhanced properties [34].

pH Control and Protonation State Modulation

pH modulators play critical roles in controlling the deprotonation state of carboxylic acid ligands, thereby influencing their coordination behavior [34] [28]. The protonation state of 4-fluorobenzene-1,3-dicarboxylic acid directly affects its coordination modes and the resulting structural topology [28]. Studies have demonstrated that pH variations can lead to the formation of different coordination compounds from the same set of reactants [28].

Hydrochloric acid, sodium hydroxide, and buffer systems are commonly employed as pH modulators [34]. The pH adjustment enables control over the extent of ligand deprotonation, which determines the available coordination sites [34]. For example, mono-deprotonated ligands exhibit different coordination behavior compared to fully deprotonated species [28]. The pH control is particularly important in hydrothermal synthesis where the reaction medium undergoes significant changes during the reaction process [28].

Competitive Ligands and Coordination Environment Modification

Competitive ligands such as 4,4'-bipyridine and 1,10-phenanthroline significantly influence the coordination environment around metal centers [34]. These ligands compete with the primary dicarboxylic acid ligands for coordination sites, leading to modified dimensionality and alternative structural arrangements [34]. The concentration of competitive ligands typically ranges from 0.1 to 2 equivalents [34].

The presence of competitive ligands often results in different optical and electronic properties compared to materials synthesized without modulators [34]. The competitive ligand approach provides a rational strategy for fine-tuning material properties through controlled modification of the coordination environment [34]. This methodology is particularly valuable for developing materials with specific functional properties [34].

Mechanistic Aspects of Modulator Action

The mechanism of modulator action involves competitive coordination, kinetic control of crystal growth, and thermodynamic stabilization of specific structural motifs [34]. Modulators can influence the nucleation process by providing alternative coordination sites or by modifying the solution chemistry [34]. The kinetic aspects of modulator action are particularly important in determining the final crystal morphology and size distribution [34].

Modulator concentration represents a critical parameter that must be carefully optimized for each specific system [34]. Low concentrations may not provide sufficient modulating effect, while high concentrations can lead to the formation of undesired phases or complete suppression of crystal growth [34]. The optimal concentration depends on the specific modulator, the primary ligand, and the reaction conditions [34].

Impact on Material Properties

The use of modulators in crystal engineering significantly impacts the final material properties including mechanical characteristics, thermal stability, and functional properties [34] [37] [36]. Modulation of elasticity in coordination polymers has been demonstrated through the use of solid solution effects [37]. The incorporation of different modulators can lead to materials with tunable mechanical properties ranging from brittle to elastic behavior [37].

Thermal properties of coordination polymers can be modified through the judicious selection of modulators [38]. The incorporation of modulators affects the intermolecular interactions and can lead to enhanced thermal stability [38]. The modulator approach provides a systematic method for developing materials with specific thermal characteristics [38].

The optical properties of coordination compounds are significantly influenced by the presence of modulators [34]. The electronic structure modifications induced by modulators can lead to altered photoluminescence characteristics and different optical responses [34]. This property modulation is particularly valuable for developing materials with specific optical applications [34].

XLogP3

1.3

Other CAS

327-95-7

Wikipedia

4-Fluorobenzene-1,3-dicarboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types